L-Tyrosine, L-valyl-L-alanyl-L-tryptophyl-L-tryptophyl-L-methionyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

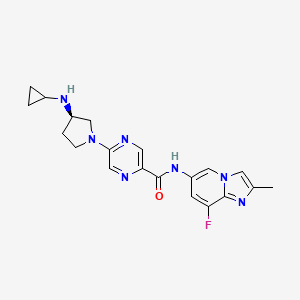

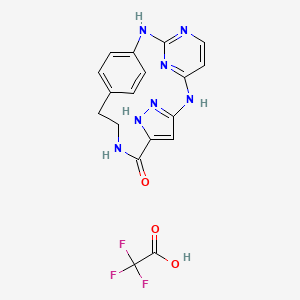

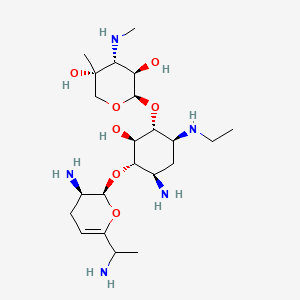

Soystatin is a novel peptide derived from soybean protein, specifically from soybean glycinin. It is known for its significant ability to bind bile acids and inhibit cholesterol absorption in vivo. The peptide sequence of soystatin is Val-Ala-Trp-Trp-Met-Tyr. This compound has garnered attention due to its potential hypocholesterolemic effects, making it a promising candidate for cardiovascular disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soystatin is typically extracted from soybean protein through enzymatic hydrolysis. The process involves the use of specific enzymes to break down soybean glycinin into smaller peptide fragments, including soystatin. The enzymatic hydrolysis is carried out under controlled conditions of pH, temperature, and enzyme concentration to ensure the optimal yield of soystatin .

Industrial Production Methods

In an industrial setting, the production of soystatin involves large-scale enzymatic hydrolysis of soybean protein. The process includes the following steps:

Extraction of Soybean Protein: Soybeans are processed to extract the protein, which is then purified.

Enzymatic Hydrolysis: The purified soybean protein is subjected to enzymatic hydrolysis using specific proteases.

Separation and Purification: The resulting peptide mixture is separated and purified to isolate soystatin. Techniques such as chromatography are commonly used for this purpose.

Drying and Packaging: The purified soystatin is dried and packaged for further use

Chemical Reactions Analysis

Types of Reactions

Soystatin primarily undergoes binding reactions with bile acids. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The primary reaction of interest is its ability to bind bile acids, which reduces the micellar solubility of cholesterol and inhibits its absorption .

Common Reagents and Conditions

The binding reaction of soystatin with bile acids occurs under physiological conditions, such as those found in the gastrointestinal tract. The presence of bile acids and the appropriate pH and temperature conditions facilitate this binding reaction .

Major Products Formed

The major product formed from the interaction of soystatin with bile acids is a complex that reduces the micellar solubility of cholesterol. This complex formation leads to decreased cholesterol absorption in the intestines .

Scientific Research Applications

Soystatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Soystatin exerts its effects by binding to bile acids in the gastrointestinal tract. This binding reduces the micellar solubility of cholesterol, thereby inhibiting its absorption. The molecular targets involved in this process include bile acids and cholesterol micelles. The pathway involves the direct interaction of soystatin with bile acids, leading to the formation of a complex that prevents cholesterol from being absorbed into the bloodstream .

Comparison with Similar Compounds

Soystatin is unique due to its strong bile acid-binding capacity and its ability to inhibit cholesterol absorption. Similar compounds include:

VVYP: A peptide with hypotriglyceridemic action found in globin digests.

KRES and Apolipoprotein A-I mimetic peptides: These peptides interact with lipids and activate antioxidant enzymes, contributing to their anti-inflammatory and anti-atherogenic properties.

Soystatin stands out due to its specific origin from soybean protein and its potent bile acid-binding ability, which is comparable to that of hypocholesterolemic medicines like cholestyramine .

Properties

CAS No. |

510725-34-5 |

|---|---|

Molecular Formula |

C44H54N8O8S |

Molecular Weight |

855.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

KPFNYWOBQUAVBG-RFFIAGBUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)

![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)